molecular formula C28H44O B196364 Isotachysterol CAS No. 469-06-7

Isotachysterol

Cat. No.: B196364
CAS No.: 469-06-7
M. Wt: 396.6 g/mol
InChI Key: WHIQZYTVWTZJNO-XASDQFSZSA-N
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Description

Isotachysterol is an isomer of vitamin D3, also known as cholecalciferol. It is a product of the acid-catalyzed isomerization of vitamin D3.

Mechanism of Action

Target of Action

Isotachysterol, also known as Isotachysterol3, is an analog of 1,25-dihydroxy Vitamin D3 . Its primary targets are the intestinal cells and bone cells . It enhances intestinal calcium transport and stimulates bone calcium mobilization .

Mode of Action

This compound interacts with its targets, the intestinal cells and bone cells, to enhance the transport of calcium. This interaction results in the stimulation of bone calcium mobilization

Biochemical Pathways

This compound affects the vitamin D pathway. Vitamin D3 is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . Exposure of pre-D3 to higher doses of UVB leads to the formation of lumisterol and tachysterol . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, isotachysterols, and cholesta-5,7,9(11)-triene .

Pharmacokinetics

It is known that this compound is very labile in the air even in the dark . Autoxidation of this compound under atmospheric oxygen in the dark at ambient temperature produces two new epoxides: (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols .

Result of Action

The result of this compound’s action is the enhanced intestinal calcium transport and stimulated bone calcium mobilization . This can be particularly beneficial in conditions where calcium absorption is impaired or when there is a need to increase bone calcium levels.

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature . For instance, this compound is very labile in the air even in the dark . Its autoxidation under atmospheric oxygen in the dark at ambient temperature produces two new epoxides

Biochemical Analysis

Biochemical Properties

Isotachysterol plays a significant role in biochemical reactions, particularly in the context of calcium metabolism. It interacts with several biomolecules, including enzymes and proteins involved in calcium transport and bone metabolism. For instance, this compound has been shown to stimulate intestinal calcium transport and bone calcium mobilization in control and anephric rats fed a low-calcium and vitamin D-deficient diet . This interaction suggests that this compound may influence the activity of calcium-binding proteins and transporters, thereby enhancing calcium absorption and mobilization.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to stimulate calcium transport in intestinal cells, which is crucial for maintaining calcium homeostasis in the body. Additionally, this compound’s impact on bone cells includes promoting calcium mobilization, which is essential for bone health and remodeling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in cellular function. This compound binds to calcium-binding proteins and transporters, enhancing their activity and promoting calcium transport across cell membranes. This binding interaction may also result in the activation or inhibition of certain enzymes involved in calcium metabolism. Furthermore, this compound can influence gene expression by modulating transcription factors that regulate the expression of calcium-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function this compound has been found to be relatively stable under controlled conditions, maintaining its activity over extended periodsLong-term studies have shown that this compound can sustain its calcium-transporting activity, contributing to prolonged calcium homeostasis in experimental models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates calcium transport and mobilization without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including hypercalcemia and related complications. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and physiological outcomes without inducing toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches target sites where it can exert its effects. The transport and distribution mechanisms of this compound are crucial for its function in calcium metabolism and are being studied to understand its pharmacokinetics .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these locations. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQZYTVWTZJNO-GMPZOFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)/C=C/[C@H](C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-06-7
Record name Isotachysterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTACHYSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A3Y6WT6UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isotachysterol?

A1: this compound shares the same molecular formula as vitamin D2, which is C28H44O, with a molecular weight of 396.65 g/mol.

Q2: How can this compound be distinguished from other vitamin D isomers using analytical techniques?

A2: Several methods can distinguish this compound:

  • Gas Chromatography: this compound can be separated from other vitamin D isomers using gas chromatography, which allows for identification and potential quantification. []
  • Maleic Anhydride Reaction: This reaction helps differentiate vitamin D isomers. While isomers like tachysterol, trans-vitamin D, cis-vitamin D, and previtamin D react with maleic anhydride, this compound does not. This characteristic is incorporated into the official method for determining vitamin D in concentrates. []
  • High-Performance Liquid Chromatography (HPLC): Coupled with UV detection at 301 nm, HPLC allows for quantifying this compound after conversion from vitamin D2 and D3 using antimony trichloride. This method avoids the need for cleanup steps as other sample materials do not interfere at this wavelength. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can differentiate this compound from other isomers and was specifically employed to identify it as a product of vitamin D3 thermal isomerization in dimethyl sulfoxide. []

Q3: What are some strategies to enhance the sensitivity of this compound detection during HPLC analysis?

A3: Converting this compound to its this compound derivative before HPLC analysis enhances ultraviolet absorbance, thereby improving detection sensitivity. []

Q4: How does the CRAPT NMR technique improve upon traditional APT in analyzing this compound?

A4: CRAPT (CRisis-APT) NMR provides improved 13C spectral editing for compounds like this compound by incorporating 13C compensation for refocusing inefficiencies. This results in better compensation for variations in 1JCH coupling constants and improved refocusing efficiency compared to traditional APT methods, leading to edited 13C spectra with minimal sensitivity loss. []

Q5: How can this compound be synthesized from vitamin D?

A5: this compound can be synthesized from vitamin D through various chemical isomerization methods:

  • Acetyl Chloride: Vitamin D2 in ethylene dichloride, when treated with acetyl chloride, readily isomerizes to isotachysterol2. This reaction proceeds through a series of intermediates, including 5,6-trans vitamin D2 and isocalciferol. [, ]
  • Boron Trifluoride: Boron trifluoride can also catalyze the isomerization of vitamin D to this compound. []
  • Iodine: In the presence of light, iodine can convert vitamin D in apolar solvents or ether with pyridine to this compound when larger quantities of iodine are used. Smaller quantities result in the formation of 5,6-trans vitamin D. [, ]
  • N-Bromosuccinimide: Reacting vitamin D2 in acetone with N-bromosuccinimide at room temperature for 10 minutes yields two major fluorescent compounds, with isotachysterol2 being one of them. []

Q6: Can you describe the photochemical conversion of isotachysterol2?

A6: When isotachysterol2 is irradiated in ether, the reaction produces a mixture of compounds. The composition of this mixture is influenced by the wavelength and duration of irradiation. One isolated compound, characterized as the Δ6,7-cis isomer of isotachysterol2 (9,10-secoergosta-5(10),6-cis, 8(14), 22-tetraen-3β-ol), lacked antirachitic activity. This conclusion was based on its ultraviolet and infrared absorption spectra, quantitative conversion to isotachysterol2 via iodine catalysis, behavior upon heating in solution, and low reactivity with maleic anhydride. []

Q7: Does this compound exhibit biological activity similar to vitamin D?

A7: Yes, this compound exhibits some similar biological activity to 1,25-dihydroxyvitamin D3, the active form of vitamin D3.

  • Calcium Metabolism: Isotachysterol3 stimulates intestinal calcium transport and bone calcium mobilization in anephric rats, similar to 1,25-dihydroxyvitamin D3, while 25-hydroxyvitamin D3 does not. []

Q8: How does the biological activity of isovitamin D3 compare to isotachysterol3 in different physiological states?

A8: Isovitamin D3 demonstrates biological activity in normal rats but not in anephric rats, unlike isotachysterol3, which is active in both. []

Q9: How is this compound used in analyzing vitamin D levels?

A9: this compound derivatives are helpful in analyzing vitamin D. Due to their different retention times compared to their vitamin D3 counterparts in various HPLC systems, they can assist in the chromatographic identification of unknown vitamin D3 metabolites and determine major vitamin D3 compounds in biological samples. []

Q10: How stable is this compound under different conditions?

A10: The stability of this compound can vary:

  • Autoxidation: Exposure to atmospheric oxygen in the dark at room temperature leads to the autoxidation of this compound, forming two new epoxides: (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols. [, ]

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